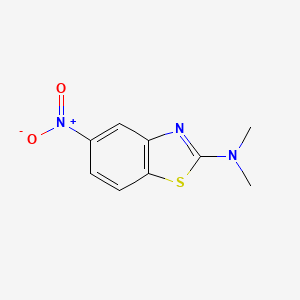
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine
Cat. No. B8362949
M. Wt: 223.25 g/mol
InChI Key: AEMOECHQKXYBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08247556B2
Procedure details


A mixture of 2-Fluoro-5-nitroaniline (1.7 g), thiocarbonyl diimidazole (1.9 g) and K2CO3 (2.9 g) were suspended in dry DME (20 mL) and stirred at RT for 12 h. 20 mL of DMF and dimethyl amine (40% in water, 8 mL) were added and the resulting mixture was heated at 65° C. for 3 h and 12 h at RT. Reaction was followed by LCMS and more dimethyl amine was added (5 mL) and heated again until reaction was almost completed. Solvent was evaporated and residue was dissolved in water. Mixture was extracted with EtOAc and filtered on silica pad. Solvent was removed to give N,N-dimethyl-5-nitrobenzo[d]thiazol-2-amine.







Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].C(C1NC=CN=1)(C1NC=CN=1)=[S:13].C([O-])([O-])=O.[K+].[K+].CNC.[CH3:33][N:34]([CH:36]=O)[CH3:35]>COCCOC>[CH3:35][N:34]([CH3:33])[C:36]1[S:13][C:2]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=2[N:4]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(C=1NC=CN1)C=1NC=CN1
|
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Three
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at RT for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated at 65° C. for 3 h and 12 h at RT
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added (5 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated again until reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
residue was dissolved in water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Mixture was extracted with EtOAc
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered on silica pad
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C=1SC2=C(N1)C=C(C=C2)[N+](=O)[O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
